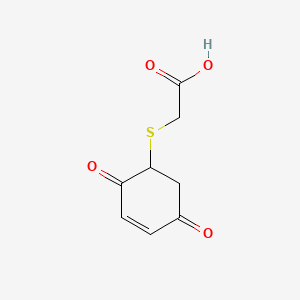
3-Chloro-4-(diethylaminomethyl)-2-phenyl-5-benzofuranol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-(diethylaminomethyl)-2-phenyl-5-benzofuranol hydrochloride is a complex organic compound with a unique structure that includes a benzofuran ring, a phenyl group, and a diethylaminomethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(diethylaminomethyl)-2-phenyl-5-benzofuranol hydrochloride typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the benzofuran ring through a cyclization reaction, followed by the introduction of the chloro and diethylaminomethyl groups via substitution reactions. The final step usually involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(diethylaminomethyl)-2-phenyl-5-benzofuranol hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups, such as alkyl or aryl groups.
Scientific Research Applications
3-Chloro-4-(diethylaminomethyl)-2-phenyl-5-benzofuranol hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(diethylaminomethyl)-2-phenyl-5-benzofuranol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
- 4-((Diethylamino)methyl)aniline hydrochloride
- 3-Chloro-4-(3,5-dimethyl-1-piperidinyl)aniline
- 4-(Tetrahydro-2H-pyran-2-ylmethoxy)aniline hydrochloride
Uniqueness
3-Chloro-4-(diethylaminomethyl)-2-phenyl-5-benzofuranol hydrochloride is unique due to its specific combination of functional groups and its benzofuran ring structure. This uniqueness allows it to exhibit distinct chemical and biological properties compared to other similar compounds, making it valuable for specific applications in research and industry.
Properties
CAS No. |
69405-62-5 |
|---|---|
Molecular Formula |
C19H21Cl2NO2 |
Molecular Weight |
366.3 g/mol |
IUPAC Name |
(3-chloro-5-hydroxy-2-phenyl-1-benzofuran-4-yl)methyl-diethylazanium;chloride |
InChI |
InChI=1S/C19H20ClNO2.ClH/c1-3-21(4-2)12-14-15(22)10-11-16-17(14)18(20)19(23-16)13-8-6-5-7-9-13;/h5-11,22H,3-4,12H2,1-2H3;1H |
InChI Key |
LNHMJAVIIQEOSE-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CC1=C(C=CC2=C1C(=C(O2)C3=CC=CC=C3)Cl)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


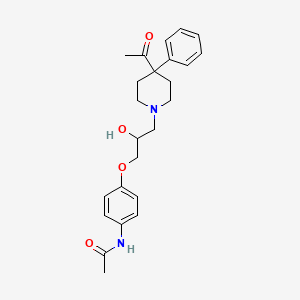
![[2-(2-Chloroethoxy)ethoxy]bis(2-methylpropyl)benzene](/img/structure/B13770254.png)

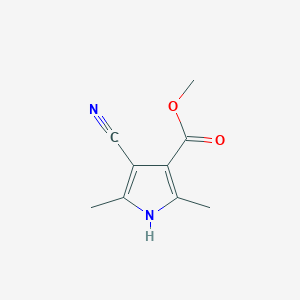
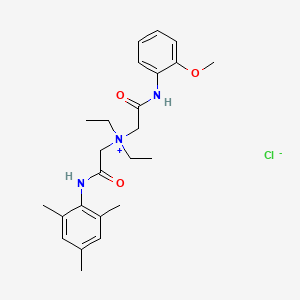
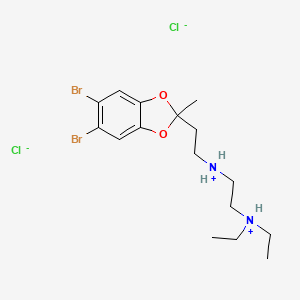
![7-(1-Carboxyethyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13770287.png)

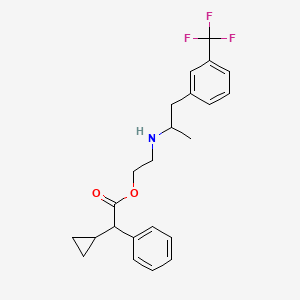
![2-[4-[(4-Amino-5-methoxy-2-methylphenyl)azo]phenoxy]ethanol](/img/structure/B13770297.png)
![(R)-[(2S)-1-methylaziridin-2-yl]-phenylmethanol](/img/structure/B13770305.png)
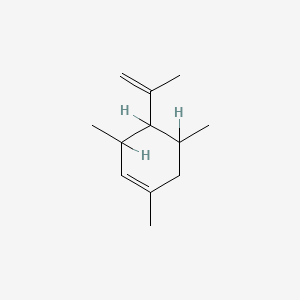
![2-Propenoic acid, 2-[[[(3-isocyanatomethylphenyl)amino]carbonyl]oxy]ethyl ester](/img/structure/B13770327.png)
